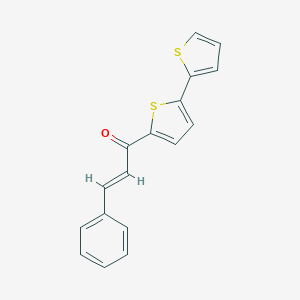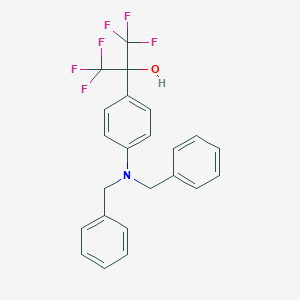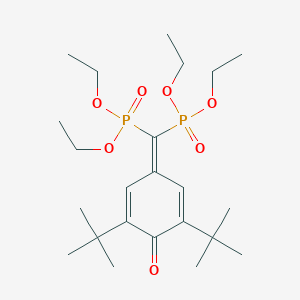
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of diethoxyphosphoryl groups and tert-butyl groups attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate typically involves the reaction of 2,6-ditert-butylphenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a phosphorylation mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
化学反応の分析
Types of Reactions
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
科学的研究の応用
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate involves its interaction with various molecular targets. The diethoxyphosphoryl groups can participate in phosphorylation reactions, which are crucial in many biological processes. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially affecting cellular pathways and functions .
類似化合物との比較
Similar Compounds
4,4’-Bis(diethoxyphosphonomethyl)biphenyl: This compound has a similar structure but with a biphenyl core instead of a cyclohexa-2,5-dien-1-one ring.
2,2’-Methylene-bis(4,6-di-tert-butyl)phenol: Another related compound with similar tert-butyl groups but different functional groups.
Uniqueness
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate is unique due to its specific combination of diethoxyphosphoryl and tert-butyl groups attached to a cyclohexa-2,5-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C23H40O7P2 |
|---|---|
分子量 |
490.5g/mol |
IUPAC名 |
4-[bis(diethoxyphosphoryl)methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H40O7P2/c1-11-27-31(25,28-12-2)21(32(26,29-13-3)30-14-4)17-15-18(22(5,6)7)20(24)19(16-17)23(8,9)10/h15-16H,11-14H2,1-10H3 |
InChIキー |
YYVQGMBTHJSGCT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)P(=O)(OCC)OCC)OCC |
正規SMILES |
CCOP(=O)(C(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


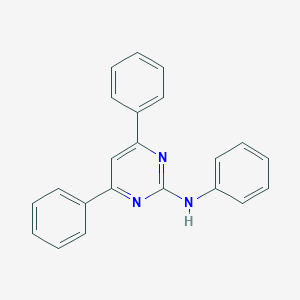
![3-(ANILINOMETHYL)-5-[(E)-1-PHENYLMETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B377298.png)
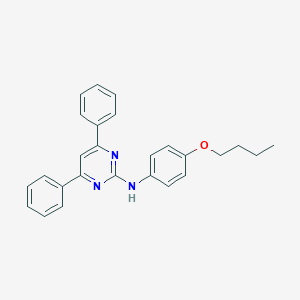
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377302.png)
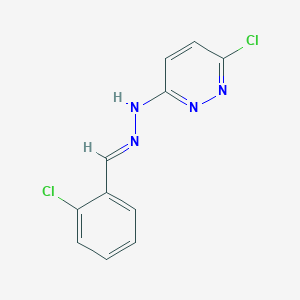
![2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B377306.png)
![6-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B377307.png)
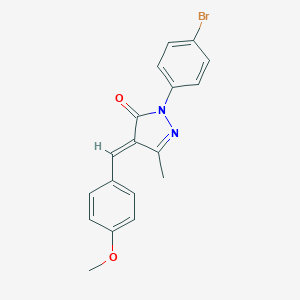
![4-{[4-(Pentadecyloxy)phenyl]sulfonyl}morpholine](/img/structure/B377311.png)
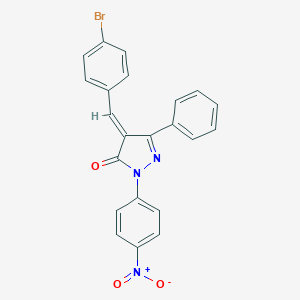
![2-(4-bromophenyl)-4-[4-(dimethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377315.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377316.png)
